molecular formula C12H11N3O5 B5652465 1-[(4-METHOXY-3-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

1-[(4-METHOXY-3-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

Cat. No.: B5652465
M. Wt: 277.23 g/mol
InChI Key: XSOSOSFPAWZWJP-UHFFFAOYSA-N
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Description

1-[(4-METHOXY-3-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields of science and industry. This compound features a tetrahydropyrimidine ring substituted with a methoxy-nitrophenyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-METHOXY-3-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxy-3-nitrobenzaldehyde with urea under acidic conditions to form the corresponding tetrahydropyrimidine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-METHOXY-3-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The methoxy group can be demethylated using reagents such as boron tribromide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Boron tribromide.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed:

    Reduction of Nitro Group: 1-[(4-AMINO-3-METHOXYPHENYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE.

    Demethylation of Methoxy Group: 1-[(4-HYDROXY-3-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE.

Scientific Research Applications

1-[(4-METHOXY-3-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-METHOXY-3-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

    4-METHOXY-3-NITROACETOPHENONE: Shares the methoxy-nitrophenyl group but lacks the tetrahydropyrimidine ring.

    1,3,4-THIADIAZOLE DERIVATIVES: Similar in terms of heterocyclic structure but differ in functional groups and overall chemical properties.

Uniqueness: 1-[(4-METHOXY-3-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is unique due to its combination of a tetrahydropyrimidine ring and a methoxy-nitrophenyl group, which imparts distinct chemical reactivity and potential biological activities.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

Properties

IUPAC Name

1-[(4-methoxy-3-nitrophenyl)methyl]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5/c1-20-10-3-2-8(6-9(10)15(18)19)7-14-5-4-11(16)13-12(14)17/h2-6H,7H2,1H3,(H,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOSOSFPAWZWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=CC(=O)NC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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